Gp100 (25-33), human, is a specific peptide fragment derived from the human melanoma antigen gp100, which plays a significant role in immune recognition and response against melanoma cells. This peptide consists of nine amino acids, specifically the sequence KVPRNQDWL, and is recognized by CD8+ T cells as an H-2Db restricted epitope. The gp100 protein is primarily associated with melanocytes and melanoma cells, making it a critical target in cancer immunotherapy.
The gp100 (25-33) peptide is synthesized from the human gp100 protein, which is encoded by the PMEL gene. This gene is involved in the formation of melanosomes, organelles responsible for melanin synthesis in melanocytes. The peptide is commercially available from various suppliers, including Bio-Synthesis and Anaspec, and is used primarily for research purposes in immunology and cancer studies .
Gp100 (25-33) falls under the category of tumor-associated antigens and is classified as an immunogenic peptide. It is particularly relevant in studies related to melanoma immunotherapy, as it can elicit a specific immune response against melanoma cells.
The synthesis of gp100 (25-33) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides due to its efficiency and ability to yield high-purity products. The process begins with the attachment of the first amino acid to a solid support resin, followed by sequential addition of protected amino acids through coupling reactions.
The molecular structure of gp100 (25-33) can be represented by its amino acid sequence:
The structure can be modeled using computational tools to visualize its conformation and interactions with T cell receptors, which are crucial for understanding its immunogenic properties.
Gp100 (25-33) participates in several biochemical interactions, primarily involving T cell activation:
These interactions are essential for developing therapeutic vaccines aimed at enhancing anti-tumor immunity in melanoma patients .
The mechanism of action of gp100 (25-33) involves several key steps:
Studies have shown that immunization with gp100 (25-33) can lead to significant anti-tumor responses in preclinical models, highlighting its potential as a therapeutic target .
Gp100 (25-33) has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3